

Spectroscopic Profile of Diethyl bis(2-cyanoethyl)malonate: A Technical Guide

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Compound of Interest		
Compound Name:	Diethyl bis(2-cyanoethyl)malonate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl bis(2-cyanoethyl)malonate** (CAS No: 1444-05-9; Molecular Formula: C₁₃H₁₈N₂O₄). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Diethyl bis(2-cyanoethyl)malonate**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
4.25	Quartet	4H	-O-CH ₂ -CH ₃
2.50	Triplet	4H	-CH2-CH2-CN
2.20	Triplet	4H	-CH2-CH2-CN
1.30	Triplet	6Н	-O-CH2-CH3





Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
168.0	C=O
118.0	C≡N
62.0	-O-CH₂-CH₃
55.0	Quaternary C
30.0	-CH2-CH2-CN
16.0	-CH2-CH2-CN
14.0	-O-CH₂-CH₃

Note: Data is predicted and should be confirmed by experimental analysis.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2980	C-H stretch (alkane)
~2250	C≡N stretch (nitrile)
~1735	C=O stretch (ester)
~1200	C-O stretch (ester)

Note: Data is based on typical values for the respective functional groups.

Table 4: Mass Spectrometry Data

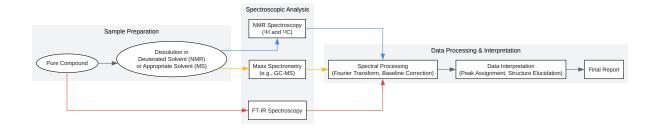


m/z	Proposed Fragment
266	[M] ⁺ (Molecular Ion)
221	[M - OCH ₂ CH ₃] ⁺
193	[M - COOCH ₂ CH ₃] ⁺
108	[Base Peak]

Note: Fragmentation patterns can vary with ionization methods. The data presented is based on typical electron ionization fragmentation.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Diethyl bis(2-cyanoethyl)malonate**.



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Caption: General workflow for spectroscopic characterization.

Experimental Protocols



The following are detailed, representative protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of Diethyl bis(2-cyanoethyl)malonate.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex if necessary.
- Instrument Setup (¹H NMR):
 - The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
 - The instrument is locked to the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard 90° pulse is used for excitation.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - The acquisition time is typically set to 2-4 seconds with a relaxation delay of 1-5 seconds.
 - A suitable number of scans (e.g., 8-16) are acquired to achieve an adequate signal-tonoise ratio.
- Instrument Setup (¹³C NMR):
 - The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
 - Proton decoupling is applied to simplify the spectrum to singlets for each unique carbon.



- A wider spectral width is used to cover the carbon chemical shift range (e.g., 0-200 ppm).
- A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 1024 or more).
- The acquisition time and relaxation delay are optimized for quantitative accuracy if needed, though routine spectra often use shorter delays.

Data Processing:

- The acquired Free Induction Decay (FID) is processed using a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of neat Diethyl bis(2-cyanoethyl)malonate directly onto the ATR crystal.
 - If the sample is a solid, ensure good contact between the sample and the crystal by applying pressure.

Data Acquisition:

- The sample spectrum is recorded over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
- A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.
- The resolution is typically set to 4 cm⁻¹.



· Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- ATR corrections may be applied if necessary.
- Peak positions are identified and tabulated.

Mass Spectrometry (MS)

- Sample Preparation (for Gas Chromatography-Mass Spectrometry GC-MS):
 - Prepare a dilute solution of **Diethyl bis(2-cyanoethyl)malonate** (e.g., 1 mg/mL) in a
 volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation and Analysis:
 - A GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is used.
 - The injector temperature is set to an appropriate value (e.g., 250 °C).
 - A temperature program is used for the GC oven to ensure separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).
 - Helium is typically used as the carrier gas.
 - The mass spectrometer is operated in electron ionization (EI) mode with a standard ionization energy of 70 eV.
 - The mass analyzer is set to scan a suitable mass range (e.g., m/z 40-400).
- Data Analysis:
 - The total ion chromatogram (TIC) is examined to identify the peak corresponding to
 Diethyl bis(2-cyanoethyl)malonate.
 - The mass spectrum associated with this peak is extracted.



- The molecular ion and major fragment ions are identified and their mass-to-charge ratios
 (m/z) and relative abundances are recorded.
- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl bis(2-cyanoethyl)malonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073268#spectroscopic-data-for-diethyl-bis-2-cyanoethyl-malonate-nmr-ir-ms]

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